5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its relevance in the development of various pharmaceuticals, particularly kinase inhibitors and other bioactive molecules. The compound's unique substitution pattern, including bromine, fluorine, and nitro groups, enhances its chemical reactivity and biological activity, making it a valuable building block in drug discovery.
This compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyridines. It is identified by the chemical formula and has the PubChem CID 60205275. The presence of halogen atoms (bromine and fluorine) alongside a nitro group contributes to its distinctive properties and potential applications in medicinal chemistry .
The synthesis of 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
Optimization of reaction conditions is crucial for maximizing yield and minimizing by-products. Continuous flow reactors may be employed in industrial settings for scalability .
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions are vital for modifying the compound to enhance its biological activity or tailor it for specific applications.
The physical properties of 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
These properties influence its handling during synthesis and application in research settings .
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
The compound's unique structure makes it a promising candidate for further development into therapeutic agents aimed at treating various diseases, particularly cancers associated with aberrant signaling pathways .
The synthesis of 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine relies on sequential functionalization of the privileged pyrrolo[2,3-b]pyridine scaffold. Two principal routes dominate industrial and academic approaches: Halogen-first pathways initiate with bromination/chlorination before nitration. A patented method (RU2014147003A) employs N-bromosuccinimide (NBS) in acetic acid to brominate 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine at the 5-position, achieving 75–85% yield under optimized conditions. This sequence benefits from the electron-withdrawing nitro group enhancing electrophilic aromatic substitution at C5 [4]. Conversely, nitration-first routes leverage the directing effects of halogens. Brominated precursors like 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergo electrophilic nitration at C3 due to bromine’s ortho/para-directing capability, though this requires careful control of reaction conditions to prevent debromination [2] [6].
Table 1: Comparison of Synthetic Pathways
Route Sequence | Key Intermediate | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Halogen-first (Br then NO₂) | 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | NBS/AcOH, 25°C | 78–85 | High regioselectivity; avoids isomer formation |
Nitration-first (NO₂ then Br) | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | HNO₃/H₂SO₄, 0°C → RT | 60–68 | Faster nitration kinetics; lower cost |
Scale-up considerations reveal solvent choice critically impacts purity; acetic acid minimizes byproducts versus polar aprotic solvents like DMF. Recent optimizations demonstrate microwave-assisted reactions can reduce step times by 40% while maintaining yields >70% [4] [9].
Regioselective nitration of halogenated pyrrolo[2,3-b]pyridines presents challenges due to competing reaction sites and potential halogen displacement. Two validated methods exist: Electrophilic nitration uses mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to nitrate 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine at C3, exploiting the electron-rich pyrrole ring. Yields range from 65–72% with <5% of the undesired 6-nitro isomer [4] [6]. The bromine substituent exerts a stronger ortho-directing influence than fluorine, ensuring C3 selectivity. Alternatively, nucleophilic nitration employing Cu(NO₃)₂ in acetonitrile enables nitro group introduction at electron-deficient positions, though this is less applicable to the target compound due to competing halogen exchange [6].
Reaction optimization studies show that maintaining substrate concentrations below 0.5M minimizes di-nitration byproducts. Protecting the pyrrole nitrogen (e.g., as a tert-butoxycarbonyl derivative) is unnecessary but enhances solubility in non-polar solvents. Post-nitration, crystallization from ethanol/water mixtures affords >98% pure product as confirmed by HPLC [4].
Halogen placement dictates downstream reactivity, making regiocontrol paramount. Electrophilic bromination at C5 employs NBS in acetic acid at ambient temperature, achieving >90% regioselectivity due to the pyrrole ring’s inherent electron density. Molecular modeling confirms C5 exhibits the highest electron density in 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Fukui f⁺ = 0.152), rationalizing this preference [1] [4]. Fluorination strategies diverge:
Table 2: Halogenation Techniques and Performance
Halogen | Position | Method | Key Reagent | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
Bromine | C5 | Electrophilic | NBS/AcOH | >90 | 78–85 |
Fluorine | C4 | Balz-Schiemann | NaNO₂/HF | 95 | 55–60 |
Fluorine | C4 | Halogen exchange | KF/DMF | 98 | 70 |
Fluorine | C4 | Directed lithiation | n-BuLi/Selectfluor® | 88 | 68 |
Notably, fluorine’s strong electron-withdrawing effect facilitates subsequent nucleophilic substitutions at C3/C6, while bromine offers a versatile handle for Pd-catalyzed couplings [1] [3].
Constructing the bicyclic core requires precision catalysis. Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables pre-ring-closure functionalization. XPhos-PdG2 achieves 92% yield in forming 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine precursors at 0.6 mol% loading, significantly outperforming traditional Pd(PPh₃)₄ [7]. Ring-closing metathesis (RCM) builds the pyrrole ring via diene cyclization using Grubbs II catalyst (5 mol%) in refluxing dichloroethane, yielding 68–75% of dihydro intermediates, subsequently aromatized with DDQ [5] [8].
Advanced methods include gold-catalyzed 5-endo cyclizations of alkynyl pyridines at 80°C (70% yield), though scalability remains challenging. For N-protected derivatives, acid-catalyzed cyclizations (camphorsulfonic acid in toluene) afford 85% yield but require stringent dehydration [5] [8]. Comparative studies show Pd systems excel for electron-deficient substrates, while RCM tolerates diverse functional groups but demands dilute conditions (<0.01M) to prevent oligomerization [5] [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9